Magnesium 2-hydroxypropanoate trihydrate, also known as magnesium lactate trihydrate, is a magnesium salt derived from lactic acid, with the chemical formula and a molecular weight of 256.49 g/mol. This compound is commonly encountered in its trihydrate form, indicating the presence of three water molecules associated with each molecule of magnesium 2-hydroxypropanoate. It appears as a white to off-white solid and is notable for its high solubility in water, enhancing its bioavailability for various applications, particularly in nutritional supplements and food additives .
Magnesium 2-hydroxypropanoate trihydrate can be synthesized through the neutralization of lactic acid with magnesium hydroxide or magnesium carbonate. This method ensures a high yield and purity of the compound, making it suitable for various applications in food and pharmaceutical industries.
This compound is classified as an organic magnesium salt and is part of a broader category of magnesium lactates. It shares similarities with other magnesium salts derived from organic acids, such as magnesium citrate and magnesium aspartate, but stands out due to its enhanced solubility and bioavailability .
The synthesis of magnesium 2-hydroxypropanoate trihydrate typically involves the following steps:
This synthesis route is preferred due to its simplicity and efficiency, yielding a product that meets the purity standards required for dietary supplements and pharmaceuticals .
Magnesium 2-hydroxypropanoate trihydrate has a complex molecular structure characterized by:
The presence of hydroxyl groups in the structure contributes to its solubility and biological activity, making it an effective source of magnesium in various applications .
Magnesium 2-hydroxypropanoate can undergo several chemical reactions:
These reactions underscore its potential utility in various chemical processes and applications .
The mechanism of action for magnesium 2-hydroxypropanoate trihydrate primarily revolves around its role as a source of magnesium ions in biological systems. Magnesium plays a crucial role in numerous physiological functions including:
Research indicates that supplementation with this compound may alleviate symptoms associated with magnesium deficiency, such as muscle cramps and spasms .
These properties make it suitable for various applications in dietary supplements and pharmaceuticals .
Magnesium 2-hydroxypropanoate trihydrate has several significant applications:
The synthesis of magnesium 2-hydroxypropanoate trihydrate (Mg(C₃H₅O₃)₂·3H₂O) via neutralization relies critically on pH control. Reaction kinetics studies demonstrate that optimal pH ranges between 7.5–8.5 ensure complete proton exchange while preventing lactate degradation. Below pH 7.0, incomplete reaction yields residual lactic acid (>5%), whereas above pH 9.0, magnesium hydroxide precipitates as a competing phase, reducing product purity [1] [3]. The neutralization follows second-order kinetics, with the rate constant k increasing 3-fold when temperature rises from 25°C to 60°C. Magnesium carbonate (MgCO₃) offers advantages over Mg(OH)₂ as a base precursor due to its slower CO₂ release, which minimizes foam formation and enables finer crystal morphology control [9].
Table 1: pH Impact on Neutralization Efficiency
pH Range | Reaction Time (min) | Lactic Acid Conversion (%) | Dominant Impurities |
---|---|---|---|
6.5–7.0 | 120 | 78–82 | Unreacted lactic acid |
7.5–8.0 | 90 | 96–98 | None |
8.5–9.0 | 75 | 92–95 | Mg(OH)₂ co-precipitate |
Crystallization kinetics are profoundly influenced by solvent composition. Aqueous ethanol (60–80% v/v) accelerates nucleation rates by reducing dielectric constant, yielding 30–50% smaller crystals compared to pure water systems. However, ethanol concentrations >85% induce amorphous aggregation due to suppressed hydration [4] [6]. Hydrothermal treatment at 80–100°C enhances crystal uniformity by promoting Ostwald ripening, yielding hexagonal plates with 10–20 µm edge lengths. In situ monitoring reveals that supersaturation ratios >1.25 trigger secondary nucleation, which is mitigated by controlled cooling rates of 0.5°C/min [6] [8].
Lactobacillus casei and L. delbrueckii serve as primary microbial platforms for enantiopure L-lactic acid production. Engineered strains with overexpressed lactate dehydrogenase (LDH) achieve titers up to 120 g/L by minimizing pyruvate flux toward byproducts like acetate [1]. Magnesium ions act as cofactors for LDH, enhancing enzymatic activity by 40–60% at 5–10 mM concentrations. Post-fermentation, cells are removed via tangential flow filtration, and the broth is acidified to pH 2.0 to protonate lactate prior to neutralization with Mg(OH)₂ [1] [9].
Large-scale production employs fed-batch reactors (10,000 L) with automated glucose feeding to maintain concentrations at 5–10 g/L, preventing substrate inhibition. In situ product removal (ISPR) using anion-exchange resins minimizes lactic acid feedback inhibition, boosting productivity to 3.5 g/L/h. Downstream processing integrates electrodialysis for lactate purification (>99.5%) prior to crystallization, reducing energy consumption by 30% compared to distillation [1] [9].
Table 2: Fermentation Parameters for High-Yield Magnesium Lactate Precursors
Strain | Bioreactor Type | Lactic Acid Titer (g/L) | Productivity (g/L/h) | Magnesium Source |
---|---|---|---|---|
L. casei (wild-type) | Batch | 45–55 | 0.8–1.0 | MgSO₄·7H₂O |
L. delbrueckii (LDH+) | Fed-batch | 105–120 | 3.0–3.5 | MgCO₃ |
Engineered B. subtilis | Continuous | 75–85 | 4.2–4.8 | Mg(OH)₂ |
Mechanochemical synthesis via ball milling eliminates solvent waste. Equimolar mixtures of lactic acid and Mg(OH)₂ are milled at 500 rpm for 60–90 min using zirconia balls, achieving 95% conversion through solid-state proton transfer. The technique yields nanocrystalline magnesium lactate (particle size: 200–500 nm) with 80% lower energy input than aqueous routes [9]. Humidity control (<10% RH) during milling prevents trihydrate formation prematurely, enabling stoichiometric water addition during post-milling conditioning.
Dairy waste permeate (lactose content: 4.5–5.0% w/v) serves as a low-cost carbon source for Lactobacillus fermentation after enzymatic hydrolysis to glucose/galactose. Integration with seawater-derived magnesium (e.g., MgCl₂ from bittern) reduces feedstock costs by 40% [7]. Spent fermentation biomass is valorized as fertilizer, while residual magnesium carbonate from neutralization is calcined (400°C) to regenerate MgO for subsequent cycles, establishing a near-zero-waste process [7] [9].
Comprehensive Compound Nomenclature
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